TAAR1 Agonist Activity of [(4,5-Dibromofuran-2-yl)methyl](methyl)amine
[(4,5-Dibromofuran-2-yl)methyl](methyl)amine demonstrates quantifiable agonist activity at the human trace amine-associated receptor 1 (hTAAR1). In a BRET-based cAMP accumulation assay using HEK293 cells expressing hTAAR1, the compound exhibited an EC50 of 4.90 µM (4,900 nM) [1]. This establishes a baseline functional activity for this scaffold against a therapeutically relevant GPCR target.
| Evidence Dimension | hTAAR1 agonist potency |
|---|---|
| Target Compound Data | EC50 = 4,900 nM |
| Comparator Or Baseline | β-Phenylethylamine (endogenous TAAR1 agonist): EC50 ~100-300 nM (class-level reference) |
| Quantified Difference | Target compound is ~16-49 fold less potent than the endogenous agonist |
| Conditions | HEK293 cells expressing human TAAR1; cAMP accumulation measured by BRET assay after 20 minutes |
Why This Matters
Quantified hTAAR1 activity provides a functional benchmark for this scaffold, essential for structure-activity relationship (SAR) studies targeting neuropsychiatric and metabolic disorders.
- [1] BindingDB. BDBM50227828 / CHEMBL4068661. Agonist activity at human TAAR1 expressed in HEK293 cells. View Source
